molecular formula C8H5ClF3N3O2 B13330684 (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate

(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate

Cat. No.: B13330684
M. Wt: 267.59 g/mol
InChI Key: WCWGQFGQFDGFRH-WCSRMQSCSA-N
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Description

(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate is a synthetic organic compound used primarily in pharmaceutical chemistry It is known for its unique structure, which includes a trifluoromethyl group and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of 5-chloropyrimidine-2-amine with methyl 3,3,3-trifluoropyruvate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized products, depending on the specific oxidizing agent used.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes by binding to active sites or altering protein function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler analog with similar chemical properties.

    3,3,3-Trifluoropropanoic Acid: Shares the trifluoromethyl group but lacks the pyrimidine moiety.

    Methyl 2-(pyrimidin-2-yl)imino-3,3,3-trifluoropropanoate: Similar structure but without the chlorine atom.

Uniqueness

(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate is unique due to its combination of a chloropyrimidine moiety and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs .

Properties

Molecular Formula

C8H5ClF3N3O2

Molecular Weight

267.59 g/mol

IUPAC Name

methyl (2Z)-2-(5-chloropyrimidin-2-yl)imino-3,3,3-trifluoropropanoate

InChI

InChI=1S/C8H5ClF3N3O2/c1-17-6(16)5(8(10,11)12)15-7-13-2-4(9)3-14-7/h2-3H,1H3/b15-5-

InChI Key

WCWGQFGQFDGFRH-WCSRMQSCSA-N

Isomeric SMILES

COC(=O)/C(=N/C1=NC=C(C=N1)Cl)/C(F)(F)F

Canonical SMILES

COC(=O)C(=NC1=NC=C(C=N1)Cl)C(F)(F)F

Origin of Product

United States

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